molecular formula C10H14N2OS B5779027 1-(4-Methoxy-2-methylphenyl)-3-methylthiourea

1-(4-Methoxy-2-methylphenyl)-3-methylthiourea

Cat. No.: B5779027
M. Wt: 210.30 g/mol
InChI Key: WKSDLBSGIOTLAS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a thiourea moiety.

Preparation Methods

The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-methylthiourea can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylaniline with methyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Methoxy-2-methylphenyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-3-methylthiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)-3-methylthiourea can be compared with other thiourea derivatives, such as:

  • 1-(4-Methoxyphenyl)-3-methylthiourea
  • 1-(4-Methylphenyl)-3-methylthiourea
  • 1-(4-Methoxy-2-methylphenyl)-3-ethylthiourea

These compounds share similar structural features but differ in the substituents attached to the phenyl ring or the thiourea moiety. The presence of different functional groups can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-6-8(13-3)4-5-9(7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSDLBSGIOTLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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